molecular formula C8H5Cl2FO B1390468 3',6'-Dichloro-2'-fluoroacetophenone CAS No. 916420-72-9

3',6'-Dichloro-2'-fluoroacetophenone

Cat. No.: B1390468
CAS No.: 916420-72-9
M. Wt: 207.03 g/mol
InChI Key: KIPVBHCZTSPODV-UHFFFAOYSA-N
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Description

3’,6’-Dichloro-2’-fluoroacetophenone is a halogenated derivative of acetophenone. It is a clear, colorless to light yellow liquid at room temperature and is used as an intermediate in organic synthesis. The compound is known for its applications in the production of fragrances, resin polymers, and as a building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,6’-Dichloro-2’-fluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with bromine and zinc bromide in acetonitrile under reflux conditions. The mixture is then cooled, and the product is extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

Industrial Production Methods

In industrial settings, the production of 3’,6’-Dichloro-2’-fluoroacetophenone typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dichloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,6’-Dichloro-2’-fluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,6’-Dichloro-2’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,6’-Dichloro-2’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-(3,6-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPVBHCZTSPODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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